molecular formula C26H50O8 B15187074 Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester CAS No. 189047-80-1

Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester

Cat. No.: B15187074
CAS No.: 189047-80-1
M. Wt: 490.7 g/mol
InChI Key: LHMOIGUJIOPIGA-UHFFFAOYSA-N
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Description

Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester is a synthetic adipic acid ester characterized by its highly branched alkoxy substituents. Adipate esters are derived from hexanedioic acid (adipic acid) and alcohol moieties, with variations in alkyl/alkoxy chains influencing their physicochemical properties and applications. The compound’s complex branching (2-butoxy-1-methylethoxy and 1-methylethyl groups) likely enhances its compatibility with hydrophobic polymers and reduces volatility compared to linear analogs .

Properties

CAS No.

189047-80-1

Molecular Formula

C26H50O8

Molecular Weight

490.7 g/mol

IUPAC Name

bis[1-(1-butoxypropan-2-yloxy)propan-2-yl] hexanedioate

InChI

InChI=1S/C26H50O8/c1-7-9-15-29-17-21(3)31-19-23(5)33-25(27)13-11-12-14-26(28)34-24(6)20-32-22(4)18-30-16-10-8-2/h21-24H,7-20H2,1-6H3

InChI Key

LHMOIGUJIOPIGA-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(C)OCC(C)OC(=O)CCCCC(=O)OC(C)COC(C)COCCCC

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester typically involves the esterification of hexanedioic acid with the corresponding alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and may require heating to drive the reaction to completion. The general reaction scheme is as follows:

Hexanedioic acid+2AlcoholHexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester+2Water\text{Hexanedioic acid} + 2 \text{Alcohol} \rightarrow \text{this compound} + 2 \text{Water} Hexanedioic acid+2Alcohol→Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester+2Water

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. This could include the use of high-pressure reactors, advanced catalysts, and purification steps such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the ester into hexanedioic acid and the corresponding alcohol in the presence of water and an acid or base catalyst.

    Transesterification: Reacting with another alcohol to form a different ester and alcohol.

    Oxidation and Reduction: Although less common, the ester can be involved in redox reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

    Hydrolysis: Hexanedioic acid and the corresponding alcohol.

    Transesterification: A different ester and alcohol.

    Oxidation and Reduction: Various oxidized or reduced products depending on the reaction conditions.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a solvent.

    Biology: Potential use in biochemical studies involving esterases and other enzymes.

    Medicine: Possible applications in drug formulation and delivery systems.

    Industry: Utilized as a plasticizer in polymer production and as a component in coatings and adhesives.

Mechanism of Action

The mechanism of action for hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester depends on its specific application. In biochemical contexts, it may interact with enzymes that hydrolyze esters, leading to the release of hexanedioic acid and the corresponding alcohol. In industrial applications, its role as a plasticizer involves embedding itself between polymer chains, increasing flexibility and reducing brittleness.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester with structurally related adipate esters, focusing on molecular properties, applications, toxicity, and environmental impact.

Compound Molecular Formula Molecular Weight Applications Toxicity Profile Biodegradability
This compound Not explicitly provided (Inferred: ~C₃₀H₅₈O₈) ~582 (estimated) Likely high-performance plasticizer or lubricant due to branched structure Limited data; low acute toxicity inferred from similar esters Unknown; branching may slow biodegradation
Hexanedioic acid, 1,6-bis(2-ethylhexyl) ester (DEHA) C₂₂H₄₂O₄ 370.57 Plasticizer for PVC films, coatings, adhesives Low acute toxicity; liver adaptive responses at high doses, no irreversible effects Readily biodegradable; no bioaccumulation observed
Diisopropyl adipate C₁₂H₂₂O₄ 230.30 Nonionic surfactant, food flavoring agent, emollient in cosmetics JECFA-approved for food use; no significant health risks at regulated doses High biodegradability
Dibenzyl adipate C₂₀H₂₂O₄ 326.39 Biochemical research; specialty plasticizer Limited toxicity data; high purity suggests low hazard Moderate (aromatic groups may reduce degradation)
Hexanedioic acid, 1,6-bis(3,5,5-trimethylhexyl) ester C₂₆H₅₀O₄ 438.68 Industrial applications (regulated under EPA §721.11156 for significant new uses) Subject to EPA reporting due to potential new exposure risks Unreported; likely slower due to branched chains

Key Findings:

Structural Influence on Applications :

  • The target compound’s branched alkoxy groups likely improve thermal stability and reduce migration in polymer matrices compared to linear analogs like DEHA .
  • Diisopropyl adipate’s smaller size and linear structure enhance its solubility in polar matrices, making it suitable for cosmetics and food applications .

Toxicity and Regulatory Status :

  • DEHA exhibits low acute toxicity but requires occupational safety measures (e.g., respirators, gloves) during handling .
  • Diisopropyl adipate’s approval by JECFA underscores its safety in food-contact applications, contrasting with the EPA-regulated status of 1,6-bis(3,5,5-trimethylhexyl) ester .

Environmental Impact :

  • DEHA’s ready biodegradability and minimal bioaccumulation make it environmentally favorable .
  • Highly branched esters (e.g., the target compound) may persist longer in ecosystems due to steric hindrance of microbial degradation .

Biological Activity

Hexanedioic acid, 1,6-bis(2-(2-butoxy-1-methylethoxy)-1-methylethyl) ester, also known as bis[2-(2-butoxyethoxy)ethyl] adipate, is a diester derived from hexanedioic acid (adipic acid) and 2-(2-butoxy-1-methylethoxy)-1-methylethyl alcohol. This compound is primarily used as a plasticizer in various applications, including coatings and adhesives. Understanding its biological activity is crucial for assessing its safety and potential health impacts.

Chemical Structure and Properties

  • Chemical Formula : C22H42O8
  • Molecular Weight : 434.564 g/mol
  • CAS Number : 141-17-3

The structure of the compound features two butoxyethoxy groups attached to the hexanedioic acid backbone, which contributes to its physical properties such as solubility and volatility.

Biological Activity Overview

Research into the biological activity of hexanedioic acid esters has revealed several potential effects:

1. Toxicological Profile

Studies indicate that certain adipate esters can exhibit low acute toxicity levels. For instance, research has shown that bis[2-(2-butoxyethoxy)ethyl] adipate has a relatively low toxicity profile in mammalian models, suggesting limited acute effects when exposed at low concentrations. However, chronic exposure effects remain less understood.

2. Endocrine Disruption Potential

There is emerging evidence that some plasticizers, including certain adipates, may act as endocrine disruptors. A study conducted on various plasticizers indicated that certain structures could interfere with hormonal functions in vitro. The specific effects of this compound on endocrine pathways require further investigation to establish any direct correlations.

3. Cellular Effects

In vitro studies have assessed the cytotoxicity of various adipate esters on human cell lines. Results from these studies suggest that while some compounds may induce apoptosis or cytotoxic effects at high concentrations, hexanedioic acid esters generally show lower cytotoxicity compared to other plasticizers like phthalates.

Case Study 1: Toxicological Assessment in Animal Models

A study evaluated the effects of bis[2-(2-butoxyethoxy)ethyl] adipate in rodents over a prolonged period. The findings indicated no significant adverse health effects at doses commonly encountered in occupational settings. However, subtle changes in liver enzyme levels were noted, suggesting a need for further investigation into metabolic impacts.

Case Study 2: Endocrine Disruption Screening

In a screening for endocrine disruptors among common plasticizers, hexanedioic acid esters were included due to their structural similarities to known disruptors. The results indicated minimal activity in estrogen receptor assays but highlighted the necessity of additional studies using more comprehensive models to assess potential long-term effects.

Data Tables

Parameter Value
Chemical NameThis compound
Molecular Weight434.564 g/mol
CAS Number141-17-3
Toxicity (LD50 in rats)>2000 mg/kg (estimated)
Endocrine Disruption PotentialLow (based on current data)
Cytotoxicity (IC50 in vitro)>1000 µM

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